Ethyl 3-(methylamino)propanoate hydrochloride
Overview
Description
Ethyl 3-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid and is commonly used in various scientific research applications. This compound is known for its versatility and is utilized in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(methylamino)propanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopropanoate with methyl iodide under basic conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(methylamino)propanoate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Methyl iodide (CH3I) is a typical reagent for substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of ethyl 3-(methylamino)propanoic acid.
Reduction: Reduction reactions can produce ethyl 3-(methylamino)propanol.
Substitution: Substitution reactions can result in the formation of various methylated derivatives.
Scientific Research Applications
Ethyl 3-(methylamino)propanoate hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the development of new drugs and the study of biological processes.
Mechanism of Action
The mechanism by which ethyl 3-(methylamino)propanoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a precursor in the synthesis of various bioactive molecules, influencing biological processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Ethyl 3-(methylamino)propanoate hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include ethyl 3-aminopropanoate and ethyl 3-(dimethylamino)propanoate. These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
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Properties
IUPAC Name |
ethyl 3-(methylamino)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5-7-2;/h7H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUHDRPAYUHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171051-66-4 | |
Record name | ethyl 3-(methylamino)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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